Bromadoline

Catalog No.
S595690
CAS No.
67579-24-2
M.F
C15H21BrN2O
M. Wt
325.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromadoline

CAS Number

67579-24-2

Product Name

Bromadoline

IUPAC Name

4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide

Molecular Formula

C15H21BrN2O

Molecular Weight

325.24 g/mol

InChI

InChI=1S/C15H21BrN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m1/s1

InChI Key

UFDJFJYMMIZKLG-ZIAGYGMSSA-N

SMILES

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br

Synonyms

4-bromo-N-(2-(dimethylamino)cyclohexyl)benzamide, bromadoline, bromadoline maleate

Canonical SMILES

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)Br

Studying Vitamin K Metabolism

Vitamin K is essential for blood clotting, and Bromadoline acts by inhibiting the production of vitamin K-dependent clotting factors in the liver. Researchers can use Bromadoline to explore the specific pathways involved in vitamin K metabolism and its role in blood clotting. By observing how Bromadoline affects these pathways in different organisms or under varying conditions, scientists can gain a deeper understanding of this crucial physiological process [1].

Source

[1] The use of rodenticides in biomedical research, Pest Management Science (2014) -

Investigating Anticoagulant Resistance in Rodents

Source

[2] Anticoagulant resistance in commensal rodents, International Journal of Pest Management (2010) -

Bromadoline is a synthetic compound classified as an opioid analgesic, specifically a selective agonist for the μ-opioid receptor. Developed by the Upjohn Company in the 1970s, it is known for its potent analgesic properties, which make it effective in pain relief. Bromadoline is structurally related to other opioid compounds and is recognized for its ability to provide therapeutic effects while potentially having a lower risk of addiction compared to traditional opioids .

  • Bromadoline binds to the μ-opioid receptor in the central nervous system, mimicking the effects of natural neurotransmitters like endorphins [].
  • This binding reduces the perception of pain by inhibiting pain signals traveling to the brain [].
  • The specific details of its interaction with the receptor compared to other opioids remain unclear due to limited research [].
  • Due to its opioid properties, Bromadoline likely carries similar risks as other opioids, including:
    • Respiratory depression: Can slow down breathing, potentially leading to respiratory failure [].
    • Dependence and addiction: Repeated use can lead to dependence and addiction [].
    • Constipation: A common side effect of opioids [].
    • Drowsiness and impaired cognitive function: Can cause drowsiness and impair thinking and coordination [].

Data Availability

  • Since Bromadoline development was discontinued, detailed information on some aspects like synthesis, specific reactions, and physical properties is limited.
, including:

  • Oxidation: Under specific conditions, bromadoline can be oxidized to form N-oxides.
  • Reduction: It can be reduced to yield secondary amines.
  • Substitution: Bromadoline is capable of undergoing nucleophilic substitution reactions, particularly at the bromine atom, resulting in various derivatives.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Bromadoline exhibits significant biological activity primarily through its interaction with the μ-opioid receptor. Its mechanism of action involves binding to this receptor in the central nervous system, mimicking the effects of endogenous opioids like endorphins. This binding leads to analgesic effects, influencing pain perception and providing relief from various types of pain. Research indicates that bromadoline's analgesic effects can be blocked by opioid receptor antagonists, confirming its action through the μ-opioid receptor pathway .

The synthesis of bromadoline involves several steps:

  • Starting Material: The synthesis typically begins with aniline.
  • Acetylation: Aniline undergoes acetylation with acetic acid in the presence of zinc powder to form acetanilide.
  • Bromination: The acetanilide is then reacted with bromine to produce p-bromoacetanilide.
  • Hydrolysis: This intermediate is hydrolyzed and neutralized to yield p-bromoaniline.

An alternative synthesis pathway involves reacting 3,4-dichlorobenzoyl chloride with piperidine, followed by reduction and subsequent bromination .

Bromadoline has primarily been studied for its potential applications in pain management due to its analgesic properties. Its unique mechanism of action makes it a candidate for further research in treating chronic pain conditions while minimizing addiction risks associated with traditional opioids. Additionally, its structural characteristics allow for exploration in developing new compounds with similar or enhanced efficacy .

Studies on bromadoline have focused on its interactions with various biological systems, particularly its agonistic action on μ-opioid receptors. Research has shown that bromadoline can influence cellular signaling pathways related to pain perception and may have implications for treating conditions associated with chronic pain. Furthermore, investigations into its pharmacokinetics and potential side effects are ongoing to better understand its safety profile and therapeutic potential .

Bromadoline shares structural and functional similarities with several other compounds, particularly within the class of opioid analgesics and anticoagulants. Here are some notable compounds for comparison:

Compound NameClassKey Features
MorphineOpioid AnalgesicStrong analgesic; high potential for addiction
FentanylOpioid AnalgesicPotent synthetic opioid; rapid onset of action
WarfarinAnticoagulantVitamin K antagonist; used for blood clot prevention
BrodifacoumAnticoagulantSecond-generation anticoagulant; long-acting

Uniqueness of Bromadoline:

  • Bromadoline's selective action on the μ-opioid receptor offers a unique profile that may provide effective pain relief with potentially lower addiction risks compared to more traditional opioids like morphine or fentanyl.
  • As a rodenticide (in a different context), bromadiolone's role as an anticoagulant showcases its versatility beyond analgesia, distinguishing it from other opioid compounds which primarily focus on pain management .

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

324.08373 g/mol

Monoisotopic Mass

324.08373 g/mol

Heavy Atom Count

19

UNII

R8DWN01P1M

Related CAS

81447-81-6 (maleate)

Other CAS

67579-24-2

Wikipedia

Bromadoline

Dates

Last modified: 04-14-2024
1.Hayes, A.G.,Skingle, M. and Tyers, M.B. Evaluation of the receptor selectivities of opioid drugs by investigating the block of their effect on urine output by beta-funaltrexamine. J. Pharmacol. Exp. Ther. 240(3), 984-988 (1987).

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